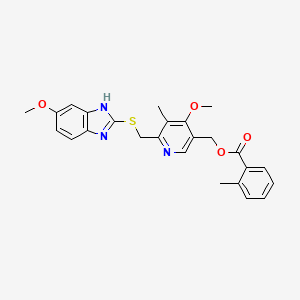

o-Toluoyl-5-hydroxy Omeprazole Sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of o-Toluoyl-5-hydroxy Omeprazole Sulfide involves several steps, typically starting with the preparation of the core omeprazole structureSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the compound.

Análisis De Reacciones Químicas

o-Toluoyl-5-hydroxy Omeprazole Sulfide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfide group to a sulfoxide or sulfone, depending on the oxidizing agent and conditions used.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the sulfoxide back to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

o-Toluoyl-5-hydroxy Omeprazole Sulfide has several scientific research applications:

Biology: The compound can be used to investigate the biological pathways and mechanisms of action of omeprazole and its metabolites.

Medicine: Research involving this compound can contribute to the development of new drugs and therapies based on omeprazole derivatives.

Mecanismo De Acción

The mechanism of action of o-Toluoyl-5-hydroxy Omeprazole Sulfide involves its role as an intermediate in the metabolism of omeprazole. Omeprazole is a proton pump inhibitor that reduces gastric acid secretion by inhibiting the H+/K+ ATPase enzyme in the stomach lining. The hydroxylation and other modifications of omeprazole sulfide can affect its binding affinity and activity, providing insights into the molecular targets and pathways involved in its pharmacological effects.

Comparación Con Compuestos Similares

o-Toluoyl-5-hydroxy Omeprazole Sulfide can be compared with other similar compounds, such as:

Omeprazole: The parent compound, which is widely used as a proton pump inhibitor.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.

Actividad Biológica

o-Toluoyl-5-hydroxy Omeprazole Sulfide is a derivative of omeprazole, a widely used proton pump inhibitor (PPI) known for its ability to reduce gastric acid secretion. This compound is primarily studied for its biological activity, particularly in relation to the metabolism and pharmacokinetics of omeprazole and its metabolites. Understanding its biological activity is crucial for developing new therapeutic strategies and enhancing existing drug formulations.

The biological activity of this compound is closely linked to its role as an intermediate in the metabolism of omeprazole. As a PPI, omeprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme in the gastric epithelium, thereby reducing gastric acid production. The sulfide derivative may influence the binding affinity and activity of omeprazole through hydroxylation and other metabolic modifications, providing insights into its pharmacological effects.

Biological Pathways

Research indicates that this compound can be utilized to investigate various biological pathways associated with omeprazole metabolism. This includes studying interactions with cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are responsible for the hydroxylation of omeprazole. The compound's influence on these pathways can help elucidate the mechanisms underlying drug metabolism and potential side effects .

Pharmacokinetics

Pharmacokinetic studies have shown that the metabolism of omeprazole and its derivatives, including this compound, can be significantly affected by various factors such as dietary components (e.g., grapefruit juice) and genetic polymorphisms in metabolizing enzymes. For instance, grapefruit juice has been shown to decrease the area under the plasma concentration-time curve (AUC) for omeprazole sulphone, indicating altered metabolism in vivo .

Case Studies

Several studies have explored the biological activity of omeprazole derivatives:

- Grapefruit Juice Interaction : A crossover study demonstrated that grapefruit juice reduced the AUC of omeprazole sulphone by approximately 20%, highlighting how dietary factors can influence drug metabolism .

- CYP2C19 Polymorphism : Research has shown that individuals with different CYP2C19 genotypes exhibit varied pharmacokinetic profiles for omeprazole and its metabolites. Extensive metabolizers (EMs) and poor metabolizers (PMs) show significant differences in the elimination rates of omeprazole sulphone, with PMs exhibiting a longer half-life .

- Therapeutic Applications : Investigations into the anticancer properties of PPIs suggest that metabolites like 5-hydroxy lansoprazole sulfide may have enhanced activity against fatty acid synthase (FASN), a target in cancer therapy. This raises questions about whether similar activities could be observed with this compound .

Data Table: Summary of Key Research Findings

Propiedades

IUPAC Name |

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridin-3-yl]methyl 2-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJIZEQSBXNIDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676165 |

Source

|

| Record name | (4-Methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridin-3-yl)methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-78-3 |

Source

|

| Record name | (4-Methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridin-3-yl)methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.